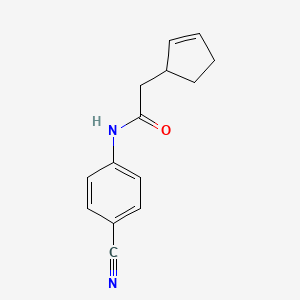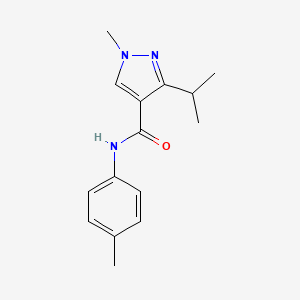
3-Methyl-8-pyrrolidin-1-ylsulfonylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-8-pyrrolidin-1-ylsulfonylquinoline (also known as MPQ) is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. MPQ is a selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR), a type of receptor that plays a crucial role in cognitive function, memory, and learning.
Wirkmechanismus
The mechanism of action of MPQ involves its selective antagonistic effect on the α7 nAChR. By binding to the receptor, MPQ blocks the action of acetylcholine, a neurotransmitter that activates the receptor. This results in a reduction in the activity of the receptor and a subsequent decrease in cognitive function.
Biochemical and Physiological Effects:
MPQ has been shown to have a significant impact on cognitive function and memory. Studies have demonstrated that the administration of MPQ can impair learning and memory in animal models. Additionally, MPQ has been shown to have anxiolytic and antidepressant effects, suggesting its potential use in the treatment of anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using MPQ in lab experiments is its selective antagonistic effect on the α7 nAChR, which allows for the specific study of this receptor's role in cognitive processes. However, MPQ has a relatively short half-life, which can make it challenging to administer and study in vivo. Additionally, the effects of MPQ on other nAChRs have not been extensively studied, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the study of MPQ. One area of research could focus on the development of more potent and selective antagonists of the α7 nAChR. Additionally, the role of α7 nAChR in neurological disorders such as Alzheimer's disease and schizophrenia could be further investigated using MPQ. Finally, the potential therapeutic applications of MPQ in the treatment of anxiety and depression could be explored further.
Synthesemethoden
The synthesis of MPQ involves several steps, including the reaction of 2-aminobenzonitrile with 2-chloroethylsulfonyl chloride to form 2-(chloroethylsulfonyl)benzonitrile, which is then reacted with 1-methylpiperidine to form MPQ. The final product is purified through column chromatography to obtain a high yield of pure MPQ.
Wissenschaftliche Forschungsanwendungen
MPQ has been extensively studied for its potential applications in the field of neuroscience. It has been shown to have a selective antagonistic effect on the α7 nAChR, which is involved in various cognitive processes such as learning and memory. MPQ has been used to study the role of α7 nAChR in neurological disorders such as Alzheimer's disease, schizophrenia, and Parkinson's disease.
Eigenschaften
IUPAC Name |
3-methyl-8-pyrrolidin-1-ylsulfonylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-11-9-12-5-4-6-13(14(12)15-10-11)19(17,18)16-7-2-3-8-16/h4-6,9-10H,2-3,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWXJYOEKHRHEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC=C2)S(=O)(=O)N3CCCC3)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-8-pyrrolidin-1-ylsulfonylquinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one](/img/structure/B7514149.png)

![1-(5,7-dimethyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)-2-(4-methoxyphenyl)ethanone](/img/structure/B7514155.png)



![N-[1-(furan-2-yl)ethyl]cyclopentanecarboxamide](/img/structure/B7514180.png)





